molecular formula C16H26N2O5 B1521814 tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate CAS No. 1082503-29-4

tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate

Cat. No.: B1521814
CAS No.: 1082503-29-4
M. Wt: 326.39 g/mol
InChI Key: ONWFLYXEMSFXON-UHFFFAOYSA-N
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Description

This compound is a derivative of tert-butyl carbamate . It contains an amino group and a carbamate group, which gives the molecule a polar structure . This polarity makes the compound soluble in polar solvents like N,N-dimethylformamide and alcohols, but not in non-polar solvents like alkanes .


Synthesis Analysis

The synthesis of this compound involves the reaction of Boc anhydride (Boc2O) with ethanol in a dry reaction flask . The reaction mixture is then cooled in an ice bath and slowly added to a 70% aqueous ammonia solution . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group attached to a carbamate group . The carbamate group is further attached to a 2-amino-1-(3,4,5-trimethoxyphenyl)ethyl group .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical and Chemical Properties Analysis

This compound is a white to slightly yellow needle-like solid at room temperature and pressure . It is soluble in polar solvents like N,N-dimethylformamide and alcohols, but not in non-polar solvents like alkanes .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • The compound serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) developed a rapid synthetic method for a closely related compound, achieving an 81% yield over three steps, highlighting its significance in pharmaceutical manufacturing (Zhao et al., 2017).

Chemical Transformations and Reactions

  • Research by Pak and Hesse (1998) described the synthesis of penta-N-protected polyamide derivatives, illustrating the versatility of tert-butyl carbamates in selective deprotection and acylation, which is crucial for creating compounds with independently removable amino-protecting groups (Pak & Hesse, 1998).
  • Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, providing a novel approach to N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).

Structural Analysis and Derivative Studies

  • Abbas et al. (2009) focused on the precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights the compound's role in the design and understanding of novel foldamer structures (Abbas et al., 2009).

Methodological Improvements

  • Lebel and Leogane (2005) introduced a mild and efficient one-pot Curtius rearrangement method for the synthesis of Boc-protected amines, demonstrating the compound's applicability in simplifying and improving synthetic protocols (Lebel & Leogane, 2005).

Novel Applications and Potential

  • Roy et al. (2019) developed a rhodamine-based dual chemosensor for Zn2+ and Al3+ ions, where tert-butyl carbamate derivatives played a crucial role in the sensor's specificity and efficiency. This application illustrates the compound's potential in creating sensitive and selective sensors for metal ions (Roy et al., 2019).

Safety and Hazards

This compound is generally considered to be an organic compound with some irritant properties . It should be avoided from skin contact and inhalation .

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex organic molecules. Its use as a protecting group in organic synthesis suggests potential applications in the development of new synthetic methodologies .

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

As an intermediate in the synthesis of ceftolozane , it likely contributes to the antibiotic’s mechanism of action. Cephalosporins like ceftolozane typically work by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

The synthesis of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation . The compound is derived from 1-methyl-1H-pyrazol-5-amine . The biochemical pathways affected by this compound are likely related to its role in the synthesis of ceftolozane and the subsequent inhibition of bacterial cell wall synthesis .

Pharmacokinetics

As an intermediate in the synthesis of ceftolozane , its ADME properties would contribute to the overall pharmacokinetic profile of the antibiotic. Ceftolozane is known to be administered intravenously , suggesting that the compound may have good solubility and stability in aqueous solutions.

Result of Action

As an intermediate in the synthesis of ceftolozane , its action contributes to the antibiotic’s efficacy against both Gram-positive and Gram-negative bacteria .

Action Environment

The action environment of this compound is likely to be within the chemical reactions involved in the synthesis of ceftolozane . Factors such as temperature, pH, and the presence of other reactants could influence its action, efficacy, and stability .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,9,17H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWFLYXEMSFXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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